
(2-(Methylamino)phenyl)boronic acid
説明
“(2-(Methylamino)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a B(OH)2 group . They have been widely studied in medicinal chemistry due to their potential applications in various fields .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand . The synthesis of boronic acid derivatives is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of “(2-(Methylamino)phenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino group .Chemical Reactions Analysis
Boronic acids, including “(2-(Methylamino)phenyl)boronic acid”, undergo various chemical reactions. For instance, they can undergo transesterification reactions . The kinetics of these reactions are dependent on the substituents in the aromatic ring and the pH of the solution .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Methylamino)phenyl)boronic acid” can be inferred from its molecular structure and the general properties of boronic acids. For instance, boronic acids are Lewis acids and can form reversible covalent bonds with diols . The pKa of boronic acids changes in the presence of diols .科学的研究の応用
Biosensors
Boronic acids, including “(2-(Methylamino)phenyl)boronic acid”, can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property allows boronic acid-based materials to be used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This has led to the development of biosensors with boronic acid-based materials as recognition elements and signal labels for the detection of cis-diol-containing biological species .
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including sensing applications . The interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biomedical Applications
Phenylboronic acid-functionalized chitosan has been used in biomedical applications . An important application of these conjugates is their ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They also function as diagnostic agents .
Wound Healing
Phenylboronic acid-functionalized chitosan has also been used in wound healing . The conjugates have shown noteworthy use in this area .
Tumor Targeting
Another application of phenylboronic acid-functionalized chitosan is in tumor targeting . The conjugates have been used effectively for this purpose .
Drug Delivery Devices
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . In particular, they are suitable for neutron capture therapy .
将来の方向性
The future directions for research on boronic acids, including “(2-(Methylamino)phenyl)boronic acid”, are promising. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
作用機序
Target of Action
(2-(Methylamino)phenyl)boronic acid is a boronic acid derivative that has been highly considered for the design of new drugs and drug delivery devices Boronic acids and their esters are known to be particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
The mode of action of (2-(Methylamino)phenyl)boronic acid involves its interaction with its targets through a process known as transmetalation . In this process, the boronic acid compound, which is formally nucleophilic, is transferred from boron to a transition metal such as palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The biochemical pathways affected by (2-(Methylamino)phenyl)boronic acid are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, which can have numerous applications in medicinal chemistry and drug development .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . Therefore, the bioavailability of (2-(Methylamino)phenyl)boronic acid may be influenced by its stability in aqueous environments .
Result of Action
The result of the action of (2-(Methylamino)phenyl)boronic acid is the formation of carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, potentially contributing to the development of new drugs and drug delivery devices .
Action Environment
The action of (2-(Methylamino)phenyl)boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acid esters, which is a key step in their mode of action, is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of (2-(Methylamino)phenyl)boronic acid can be significantly affected by the pH of its environment .
特性
IUPAC Name |
[2-(methylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZUHKRFUPVGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylamino)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



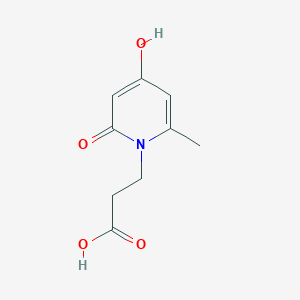
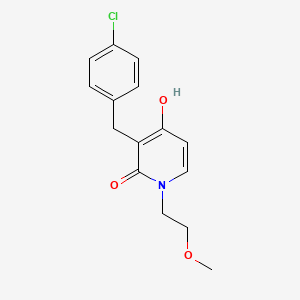

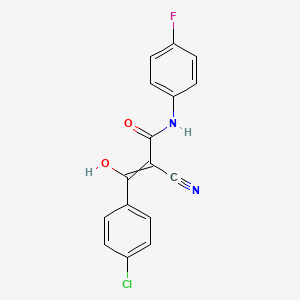
![Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395546.png)
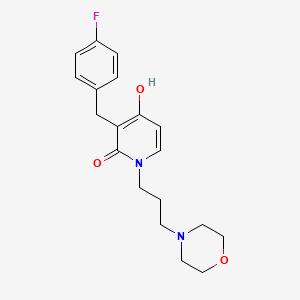
![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)
![4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395551.png)


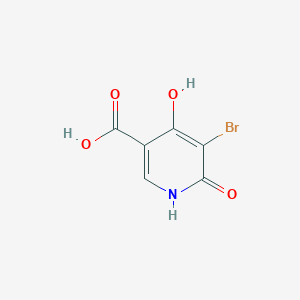
![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)
